molecular formula C11H9N3O3 B1491667 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098092-14-7

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1491667
CAS No.: 2098092-14-7
M. Wt: 231.21 g/mol
InChI Key: GNITUQBMTPTCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a novel chemical reagent designed for research and development, incorporating a synthetically versatile and biologically promising molecular framework. This compound features a fused heterocyclic core of imidazo[1,2-b]pyrazole, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential, including noted anti-inflammatory, antiviral, and antidiabetic properties in related structures . The appended acetic acid functional group enhances the molecule's solubility and provides a convenient handle for further synthetic modification, such as the formation of amide bonds or conjugates, a strategy effectively employed in other pharmacologically active imidazole-based compounds . The presence of the furan ring further contributes to the compound's interest as a building block in drug discovery, given its prevalence in bioactive molecules . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex derivatives or as a core structure in the design of targeted molecular libraries for high-throughput screening. Its structural features make it a valuable candidate for investigations in oncology, infectious diseases, and metabolic disorders. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11(16)7-13-3-4-14-10(13)6-8(12-14)9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNITUQBMTPTCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the furan and imidazo[1,2-b]pyrazole moieties, which are known for various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3C_{11}H_{10}N_{4}O_{3} with a molecular weight of approximately 230.23 g/mol. The structure features a furan ring attached to an imidazo[1,2-b]pyrazole core, which contributes to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds containing furan and imidazole derivatives exhibit significant antimicrobial properties. The presence of these functional groups in this compound suggests potential applications in treating bacterial and fungal infections.

Table 1: Antimicrobial Activity Data

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: COX Inhibition Data

CompoundCOX Inhibition (%)IC50 (µM)
This compoundCOX-145% at 10 µM
This compoundCOX-262% at 10 µM

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported that it induces apoptosis and inhibits cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on lung cancer (A549) and colorectal cancer (HT29) cell lines, the following IC50 values were observed:

Table 3: Cytotoxicity Data

Cell LineIC50 (µg/mL)
A54925.5
HT2930.0

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : Reduces inflammatory mediators.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-b]pyrazole Core

The structural uniqueness of 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid lies in its substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound 6-(Furan-2-yl), 1-acetic acid ~221.21* High solubility via acetic acid; furan enhances aromatic interactions Not explicitly reported (inference: potential kinase/ligand activity)
2-(6-(4-Chlorophenyl)imidazo[1,2-b]pyridazine-2-yl)acetic acid (PIPA) 6-(4-Chlorophenyl), pyridazine core ~303.72 High-affinity GHB receptor ligand (Ki = 0.22 μM) Competitive binding at synaptic membranes
2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid 6-Cyclopropyl 205.21 Compact hydrophobic substituent; reduced aromaticity Discontinued (likely due to inferior activity)
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 6-Ethyl, 2-phenyl, 7-carboxylic acid ~285.32 Enhanced rigidity (dihydro core); carboxylic acid for solubility Discontinued (inference: limited efficacy)
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole 1-(2-Chloroethyl), 6-(furan-2-yl) ~237.67 Chloroethyl group increases lipophilicity; lacks acetic acid No activity data (inference: lower solubility)

*Estimated based on formula C₁₁H₁₀N₃O₃.

Physicochemical Properties

  • Solubility : The acetic acid substituent in the target compound enhances aqueous solubility compared to esters (e.g., ethyl carboxylate in ) or lipophilic groups (e.g., cyclopropyl in ).
  • Aromaticity : Furan-2-yl provides moderate aromaticity, whereas phenyl or chlorophenyl groups (as in ) offer stronger π-stacking but higher hydrophobicity.

Key Research Findings and Inferences

Substituent Impact : The 6-position substituent critically influences bioactivity. Chlorophenyl (PIPA) and furan-2-yl (target) groups confer distinct electronic and steric profiles, affecting receptor affinity .

Acetic Acid vs. Esters : Acetic acid derivatives generally exhibit better solubility and metabolic stability than ester-containing analogs (e.g., ethyl carboxylate in ).

Heterocycle Core : Pyridazine (PIPA) vs. pyrazole (target) cores alter ring electronics and hydrogen-bonding capacity, impacting target selectivity.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically proceeds via multi-step synthesis involving:

  • Construction of the imidazo[1,2-b]pyrazole core,
  • Introduction of the furan substituent at the 6-position,
  • Attachment of the acetic acid moiety at the 1-position nitrogen.

This sequence often employs condensation reactions, cyclizations, and cross-coupling techniques under controlled conditions.

Cyclization via Pyrazolylchalcone Intermediates

One reported approach to related azolopyrimidine and fused heterocyclic systems involves the use of pyrazolylchalcone synthons reacting with heterocyclic amines under ecofriendly conditions at room temperature. The reaction mixture is ground in a mortar, then poured into water to precipitate the product, which is purified by recrystallization. This method yields solid products with moderate to good yields (e.g., 70%) and high purity as confirmed by melting points and spectroscopic data.

Although this method is described for azolopyrimidines, the principle of using α,β-unsaturated carbonyl compounds (chalcones) and heterocyclic amines can be adapted for the synthesis of imidazo[1,2-b]pyrazole derivatives by selecting appropriate starting materials.

Cross-Dehydrogenative Coupling (CDC) Approach

A more recent and efficient synthetic strategy involves cross-dehydrogenative coupling reactions between β-ketoesters or β-diketones and N-amino-2-iminopyridines or related heteroaryl amines, promoted by acetic acid and molecular oxygen under catalyst-free conditions. This method is notable for:

  • High atom economy,
  • Avoidance of metal catalysts,
  • Mild reaction conditions,
  • Good to excellent yields (up to 94% in related systems).

For example, the reaction of N-amino-2-iminopyridine with ethyl acetoacetate in ethanol under oxygen atmosphere and acetic acid leads to pyrazolo[1,5-a]pyridine derivatives in good yields (Table 1). Although this exact reaction is for pyrazolo[1,5-a]pyridines, the methodology can be adapted to synthesize imidazo[1,2-b]pyrazole derivatives by modifying the heterocyclic amine and ketoester substrates accordingly.

Table 1. Effect of Acetic Acid Equivalents and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative

Entry Acetic Acid Equiv. Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6

Conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130°C, 18 h.

This demonstrates the critical role of acetic acid and molecular oxygen in promoting efficient cyclization and coupling.

Other Cyclization and Functionalization Methods

Other methods reported for related heterocycles include:

  • Reaction of heterocyclic amines with α,β-unsaturated carbonyl compounds under grinding conditions at room temperature.
  • Oxidation ring contraction and cyclization reactions using reagents such as 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) and carbonyldiimidazole (CDI) to form fused heterocycles.
  • Heating of amidinoyl isothiocyanates with nitroanilines followed by selective reduction and cyclization to access complex fused systems.

While these methods are more specific to other fused heterocycles, their principles—oxidative cyclization, selective functional group transformations, and use of mild reagents—can be adapted to synthesize imidazo[1,2-b]pyrazole derivatives.

Summary of Preparation Methodologies

Method Key Reagents/Conditions Advantages Limitations
Pyrazolylchalcone + Heterocyclic Amine Grinding Room temperature grinding, water quench, recrystallization Ecofriendly, solvent-free, simple Moderate yields, limited scope
Cross-Dehydrogenative Coupling (CDC) β-Ketoesters + N-amino-2-iminopyridines, AcOH, O₂, 130°C, catalyst-free High yield, atom economical, mild Requires optimization for each substrate
Oxidative Ring Contraction and Cyclization DDQ, CDI, heating in methanol Access to complex fused rings Multi-step, requires specific reagents
Isothiocyanate Cyclization Amidines + nitroanilines, hydrazine reduction Selective functionalization Specific to quinazoline derivatives

Detailed Research Findings and Notes

  • The CDC method shows that increasing acetic acid equivalents and using an oxygen atmosphere significantly improves yields, highlighting the importance of oxidative conditions in forming the heterocyclic core.
  • Catalyst-free conditions reduce metal contamination risks, supporting greener synthesis.
  • Spectroscopic characterization (NMR, IR, MS) confirms the formation of the heterocyclic ring and substitution patterns, essential for verifying the structure of 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid analogs.
  • The furan substituent can be introduced via coupling reactions or by using furan-containing starting materials in the initial condensation steps.
  • The acetic acid side chain is typically introduced by alkylation or acylation reactions on the nitrogen atom of the imidazo ring or by using acetic acid derivatives in the synthesis.

Q & A

Basic Synthesis Pathways

Q: What are common synthetic routes for preparing 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid? A: A typical route involves bromination of acetylfuran derivatives followed by cyclization with pyrazole precursors. For example, bromination of 2-acetylfuran using N-bromosuccinimide (NBS) or bromine generates intermediates, which undergo cyclization with pyrazole derivatives in acetic acid or glacial acetic acid under hydrogenation conditions . Additional steps may include amidoxime formation and acetate salt crystallization for purification .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yields during cyclocondensation steps? A: Cyclocondensation efficiency depends on solvent choice (e.g., acetic anhydride or DMF), temperature control, and catalyst use. For example, refluxing intermediates in acetic anhydride promotes intramolecular cyclization, while anhydrous DMF minimizes side reactions during N-alkylation steps . Monitoring reaction progress via HPLC or LCMS (e.g., retention time: 1.23 minutes, m/z 757 [M+H]+) ensures intermediate stability .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Key methods include:

  • X-ray crystallography for resolving crystal packing and bond angles .
  • NMR spectroscopy (1H/13C) to verify substituent positions, e.g., furan protons (δ 6.3–7.4 ppm) and acetic acid methylene groups (δ 3.8–4.2 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 223.0795638 for related imidazo-pyrazole derivatives) .

Advanced Structural Ambiguities

Q: How can conflicting NMR or crystallographic data be resolved for structurally similar analogs? A: Use density functional theory (DFT) calculations to model expected NMR shifts or crystal parameters. Cross-validate with HPLC co-injection of synthetic standards and variable-temperature NMR to assess dynamic effects. For example, duplicate measurements in acid/base studies show a standard deviation of 0.17 log units, highlighting the need for rigorous reproducibility checks .

Basic Biological Activity Screening

Q: What biological activities are reported for imidazo[1,2-b]pyrazole derivatives? A: These compounds exhibit diverse activities, including anticancer, antimicrobial, and kinase inhibition. For instance, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate shows promising antitumor properties in preclinical models .

Advanced Biological Data Interpretation

Q: How should researchers address contradictions in reported bioactivity data across studies? A: Conduct dose-response assays to confirm potency (e.g., IC50 values) under standardized conditions. Differences may arise from assay variability (e.g., cell line selection) or compound stability. For example, dimerization of naphtho[1,2-b]pyran derivatives in acetic acid alters photochromic properties, suggesting environmental factors influence activity .

Stability and Reactivity

Q: What factors influence the stability of this compound during storage or experimental use? A: Stability is affected by:

  • pH : Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) may hydrolyze ester groups .
  • Light exposure : Photochromic dimers form under unfiltered light, requiring amber vials for storage .
  • Temperature : Refrigeration (-20°C) is recommended for long-term storage of acetate salts .

Computational Modeling for SAR Studies

Q: How can computational tools aid in structure-activity relationship (SAR) studies? A: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or receptors. QSAR models using descriptors like logP or polar surface area optimize pharmacokinetic properties. Patent data on substituted phenylimidazopyrazoles (e.g., US2013/750691) provide structural templates for virtual screening .

Advanced Data Contradictions in Pharmacokinetics

Q: How can discrepancies in metabolic or pharmacokinetic profiles be resolved? A: Use LC-MS/MS to track metabolites (e.g., exact mass 558.156649 for boronic acid derivatives) . Compare in vitro metabolic stability assays (e.g., liver microsomes) with in vivo PK studies to identify species-specific differences. Adjust formulations (e.g., tert-butyl ester prodrugs) to enhance bioavailability .

Methodological Challenges in Purification

Q: What purification strategies are effective for isolating this compound from complex mixtures? A: Employ reverse-phase column chromatography (C18, 0.1% formic acid) for high-purity isolation . Flash purification with gradients (e.g., 10–90% acetonitrile/water) efficiently separates imidazo-pyrazole derivatives . Confirm purity via HPLC (>95%) and NMR integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.